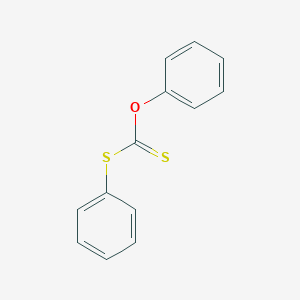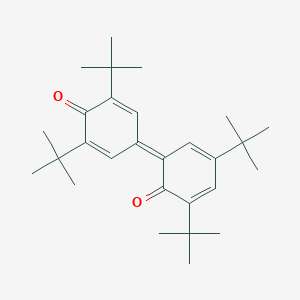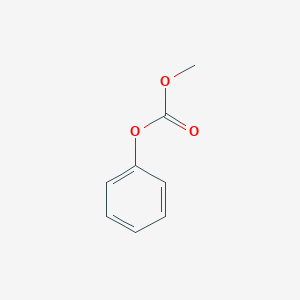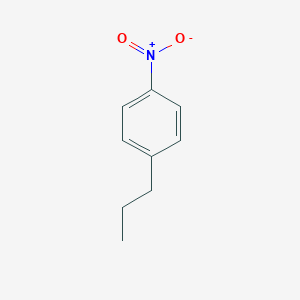
Tetrakaliumhexacyanoferrat(II)
Übersicht
Beschreibung
Tetrapotassium ferrocyanide, also known as Potassium hexacyanoferrate(II), is the inorganic compound with the formula K4[Fe(CN)6]·3H2O. It is the potassium salt of the coordination complex [Fe(CN)6]4− .
Synthesis Analysis
Historically, Tetrapotassium ferrocyanide was produced by reacting Prussian blue (iron (III) ferrocyanide) with potassium hydroxide . Modern production involves the reaction of hydrogen cyanide, iron (II) chloride, and calcium hydroxide, which affords Ca2[Fe(CN)6]·11H2O. This solution is then treated with potassium salts to precipitate the mixed calcium-potassium salt CaK2[Fe(CN)6], which in turn is treated with potassium carbonate to give the tetrapotassium salt .Molecular Structure Analysis
The polymer consists of octahedral [Fe(CN)6]4− centers crosslinked with K+ ions that are bound to the CN ligands . The molecular formula is C6FeK4N6+4 and the molecular weight is 368.346 .Chemical Reactions Analysis
Potassium ferrocyanide can undergo several chemical reactions. For instance, treatment with nitric acid gives H2[Fe(NO)(CN)5]. After neutralization of this intermediate with sodium carbonate, red crystals of sodium nitroprusside can be selectively crystallized . Upon treatment with chlorine gas, potassium ferrocyanide converts to potassium ferricyanide .Physical And Chemical Properties Analysis
Tetrapotassium ferrocyanide forms lemon-yellow monoclinic crystals . The molecular formula is C6FeK4N6+4 and the molecular weight is 368.346 .Wissenschaftliche Forschungsanwendungen
Antidotalbehandlung für Thallium
Tetrakaliumhexacyanoferrat(II), auch bekannt als Eisen(III)-hexacyanoferrat(II), wurde bei der Synthese von unlöslichem Berliner Blau (PB) verwendet, das ein pharmazeutischer Wirkstoff (API) der von der USFDA zugelassenen Radiogardase®-Cs-Kapseln ist . Diese Verbindung verbessert die Ausscheidung von radioaktivem oder nicht-radioaktivem Caesium/Thallium (Cs (I)/Tl (I)) aus dem Körper . Die Studie ergab keine Hinweise auf Mortalität und zeigte, dass das synthetisierte PB-1 und PB-2 sicher waren .
Lebensmittelzusatzstoff
Tetrakaliumhexacyanoferrat(II) wurde zusammen mit Natriumferrocyanid und Calciumferrocyanid als Lebensmittelzusatzstoff neu bewertet . Die Gruppe für Lebensmittelzusatzstoffe und Nährstoffquellen, die Lebensmitteln zugesetzt werden (ANS), hat eine für Natrium-, Kalium- und Calciumferrocyanid akzeptable tägliche Aufnahme (ADI) von 0,03 mg/kg KG pro Tag festgelegt, ausgedrückt als Ferrocyanid-Ion .
Thermoelektrochemie
In der Thermoelektrochemie wurden Thermozellen auf Basis von Kaliumferricyanid, K3[Fe(CN)6], und Kaliumferrocyanid, K4[Fe(CN)6], untersucht . Das Verhältnis der oxidierten und reduzierten Zustände wurde systematisch variiert, was einen signifikanten Einfluss auf die erzeugte Leistung hatte .
Farben und Textilien
Eisen(III)-hexacyanoferrat(II) wurde als farbige Verbindung synthetisiert, die eine breite Verwendung in Farben und Textilien fand .
Pigmente und Farbstoffe
Diese Verbindung wurde auch in Pigmenten und Farbstoffen verwendet .
Elektrokatalysator
Eisen(III)-hexacyanoferrat(II) wurde als Elektrokatalysator verwendet<a aria-label="1: " data-citationid="baa8985b-adf2-c3bb-5e16-c418657d9e47-32" h="ID=SERP
Wirkmechanismus
K4[Fe(CN)6]K_4[Fe(CN)_6]K4[Fe(CN)6]
. This compound has a variety of applications and interactions within biochemical pathways.Target of Action
Tetrapotassium ferrocyanide primarily targets thallium (I) and radioactive cesium (I) in the body . These elements can be harmful when present in high concentrations, and tetrapotassium ferrocyanide aids in their elimination .
Mode of Action
The mode of action of tetrapotassium ferrocyanide is primarily through its interaction with thallium (I) and radioactive cesium (I). The crystal lattice of ferric (III) hexacyanoferrate (II), a component of tetrapotassium ferrocyanide, plays an important role in the removal of these elements .
Biochemical Pathways
It is known that the compound’s interaction with thallium (i) and radioactive cesium (i) leads to their elimination from the body .
Result of Action
The primary result of tetrapotassium ferrocyanide’s action is the reduction in the body burden of thallium (I) and radioactive cesium (I), as well as a higher level of elimination of these elements in feces and urine .
Action Environment
The action of tetrapotassium ferrocyanide can be influenced by various environmental factors. For example, the compound may cause irritation to the skin, eyes, and respiratory tract in certain conditions . It is also important to note that the compound is considered hazardous for the environment and may cause long-term adverse effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tetrapotassium ferrocyanide is known to interact with various biomolecules. For instance, it has been reported to play an important role in the removal of thallium (Tl) and/or radioactive caesium (Cs) from the body . The crystal lattice of ferric (III) hexacyanoferrate (II), a compound related to tetrapotassium ferrocyanide, has been reported to play an important role in these removal processes .
Cellular Effects
The cellular effects of tetrapotassium ferrocyanide are not fully understood. It is known that the compound can influence cell function by interacting with certain cellular processes. For example, it has been used in electron microscopy for the preservation of autophagic isolation membranes, making it suitable for detecting fine structures of phagophore (or isolation membrane), autophagosome, and autolysosome .
Molecular Mechanism
The molecular mechanism of action of tetrapotassium ferrocyanide involves its interaction with biomolecules at the molecular level. For instance, treatment of potassium hexacyanidoferrate (II) with nitric acid gives H2[Fe(NO)(CN)5]. After neutralization of this intermediate with sodium carbonate, red crystals of sodium nitroprusside can be selectively crystallized .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time .
Dosage Effects in Animal Models
It is known that the compound has a median lethal dose (LD50) of 6400 mg/kg when administered orally to rats .
Metabolic Pathways
Tetrapotassium ferrocyanide is involved in certain metabolic pathways. For instance, it is known to interact with enzymes and cofactors in the process of removing Tl and/or radioactive Cs from the body .
Transport and Distribution
It is known that the compound can be transported and distributed within cells and tissues via certain transporters or binding proteins .
Subcellular Localization
It is known that the compound can be localized to specific compartments or organelles within cells .
Eigenschaften
IUPAC Name |
tetrapotassium;iron(6+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+6;4*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDBHOZBRXWRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+6] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeK4N6+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13943-58-3 | |
| Record name | Potassium ferrocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013943583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



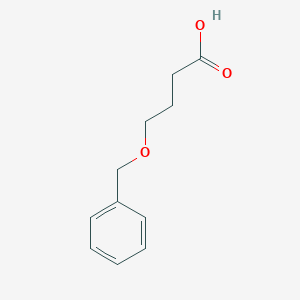
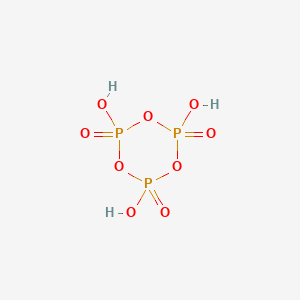
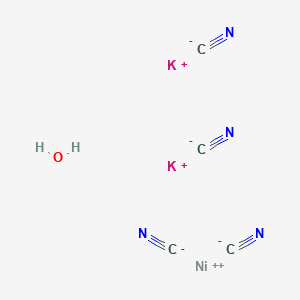
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)

